4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position, a methylsulfanyl group at the 2-position, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of aniline derivatives with malonic acid equivalents under acidic conditions to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the methylsulfanyl group.
2-Methylsulfanylquinoline-3-carboxylic acid: Lacks the hydroxyl group.
4-Hydroxy-2-quinolinecarboxylic acid: Lacks the methylsulfanyl group.
Uniqueness
4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methylsulfanyl, and carboxylic acid) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
4-Hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoline core with three functional groups: a hydroxyl group, a methylsulfanyl group, and a carboxylic acid group. This unique arrangement contributes to its reactivity and biological properties.
The mechanism of action of this compound involves:
- Hydrogen Bonding : The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules.
- DNA Interaction : The quinoline core can intercalate with DNA, potentially disrupting cellular processes.
- Enzyme Inhibition : The compound may interact with various enzymes, altering their activity and leading to antimicrobial or anticancer effects .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain quinoline derivatives effectively inhibit the replication of the Hepatitis B virus (HBV) in vitro, showcasing high inhibition rates at concentrations as low as 10 µM .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Notably:
- Cytotoxicity : In vitro studies revealed selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited significant growth inhibition capabilities .
- Mechanism : The proposed mechanism involves chelation with divalent metals, enhancing its interaction with cellular targets .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been reported to reduce inflammation in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages without notable cytotoxicity, indicating its potential for treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Significant | Moderate |
4-Hydroxyquinoline-3-carboxylic acid | Moderate | Low | Low |
2-Methylsulfanylquinoline-3-carboxylic acid | Low | Moderate | Low |
Case Studies
- Hepatitis B Virus Inhibition : A study demonstrated that derivatives of this compound significantly inhibited HBV replication in vitro. The compounds were tested at varying concentrations, with effective results noted at 10 µM .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it selectively reduced cell viability in MCF7 and HeLa cells while sparing normal cells, suggesting its therapeutic potential in oncology .
Properties
IUPAC Name |
2-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-16-10-8(11(14)15)9(13)6-4-2-3-5-7(6)12-10/h2-5H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEXIWPTMGKMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)C2=CC=CC=C2N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187931 | |
Record name | 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873054-99-0 | |
Record name | 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873054-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-2-(methylthio)-4-oxo-3-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501187931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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